3-(4-氨基苯基)-DL-β-丙氨醇 2hcl

描述

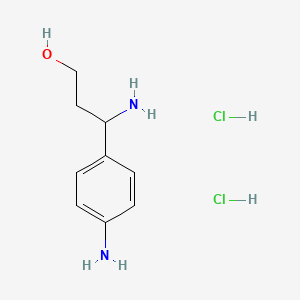

3-(4-Aminophenyl)-DL-beta-alaninol 2hcl is a useful research compound. Its molecular formula is C9H16Cl2N2O and its molecular weight is 239.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Aminophenyl)-DL-beta-alaninol 2hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminophenyl)-DL-beta-alaninol 2hcl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子结构和光谱学

类似于“3-(4-氨基苯基)-DL-β-丙氨醇 2hcl”的化合物的分子结构已使用密度泛函理论 (DFT) 进行研究。这些研究有助于理解振动模式和分子静电势,这对于预测反应性和与其他分子的相互作用至关重要。该化合物的结构允许进行详细的光谱表征,有助于识别和分析其化学行为。

生物活性与药物设计

氨基苯基的存在在生物活性中具有重要意义。 可以进行分子对接研究来探索类似于“this compound”的化合物与各种生物靶标(如流感病毒核酸内切酶抑制剂)之间的相互作用 。此应用在药物设计和发现中至关重要,其中化合物对某些蛋白质的亲和力和特异性会导致新药物的开发。

介电研究

具有氨基苯基的化合物已成为介电研究的主题 。这些研究测量不同频率下的介电常数,这对材料科学很重要,特别是在绝缘性能至关重要的电子元件的开发中。

化学合成

“this compound”中存在的官能团使其成为各种化学反应的候选者。 它可以进行亲核取代反应,其中腈基可以被其他官能团取代。 此外,该化合物可用于与醛或酮的缩合反应以形成亚胺或烯胺.

生物活性

3-(4-Aminophenyl)-DL-beta-alaninol dihydrochloride, commonly referred to as 3-(4-Aminophenyl)-DL-beta-alaninol 2HCl, is an organic compound with a unique structure characterized by its amino alcohol backbone and a para-amino substitution on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and metabolic disorder treatment.

- Molecular Formula : C9H14N2O

- Molar Mass : Approximately 166.22 g/mol

- CAS Number : 1159822-43-1

The compound's structure allows it to serve as a building block in drug development, especially for neuroprotective agents and treatments for conditions such as type II diabetes and obesity-related disorders.

Neuroprotective Effects

Preliminary studies indicate that 3-(4-Aminophenyl)-DL-beta-alaninol 2HCl may exhibit neuroprotective properties. It is hypothesized that the compound can modulate neuroinflammatory responses and enhance neuronal survival under stress conditions.

- Mechanism of Action : The compound's amino group may interact with neurotransmitter systems, potentially influencing pathways involved in neurodegeneration.

Metabolic Effects

Research into the metabolic effects of this compound suggests it may act as a selective agonist for β3-adrenergic receptors, which are implicated in regulating energy expenditure and glucose metabolism.

- Potential Applications : This activity positions the compound as a candidate for treating metabolic disorders associated with insulin resistance, such as type II diabetes and obesity .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 3-(3-Aminophenyl)-DL-beta-alaninol | 886364-12-1 | Similar structure but different amino position |

| 3-(4-Quinolyl)-DL-alanine dihydrochloride | 25886 | Contains a quinoline moiety, differing biological activity |

| N-(4-Aminobenzoyl-d4)-beta-alanine | A593797 | Incorporates a benzoyl group, affecting solubility |

The structural uniqueness of 3-(4-Aminophenyl)-DL-beta-alaninol dihydrochloride may impart distinct biological properties not observed in its analogs.

Case Studies and Research Findings

- Neuroinflammation Studies : In vitro studies have demonstrated that compounds similar to 3-(4-Aminophenyl)-DL-beta-alaninol can reduce markers of inflammation in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

- Metabolic Disorder Research : Animal models treated with β3-adrenergic receptor agonists have shown improvements in metabolic profiles, including reduced adiposity and enhanced insulin sensitivity. This suggests that compounds like 3-(4-Aminophenyl)-DL-beta-alaninol could be effective in managing type II diabetes .

- Antioxidant Activity : Related compounds have been studied for their antioxidant properties, indicating that modifications to the amino phenyl structure can enhance protective effects against oxidative stress .

属性

IUPAC Name |

3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVJARVHKLYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。